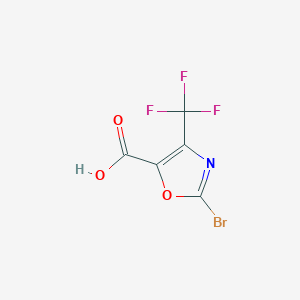

2-bromo-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid

Description

Historical Context of Oxazole Derivatives in Organic Chemistry

Oxazoles, five-membered aromatic heterocycles containing oxygen and nitrogen, have been pivotal in organic synthesis since their discovery in the late 19th century. Arthur Rudolf Hantzsch’s seminal work on thiazole analogues in 1887 laid the groundwork for recognizing oxazole as a distinct aromatic system. Emil Fischer’s 1896 development of the Fischer oxazole synthesis, which couples cyanohydrins with aldehydes under acidic conditions, marked the first systematic route to 2,5-disubstituted oxazoles. This method enabled the preparation of foundational derivatives, though its reliance on harsh reagents limited functional group tolerance.

The mid-20th century saw diversification in synthetic strategies, including the Robinson-Gabriel dehydration of 2-acylaminoketones and the Bredereck reaction using α-haloketones. A transformative advance occurred in 1972 with van Leusen’s introduction of TosMIC (tosylmethyl isocyanide), which facilitated mild, one-pot syntheses of 5-substituted oxazoles through [3+2] cycloadditions with aldehydes. These innovations expanded the accessibility of polysubstituted oxazoles, paving the way for intricate derivatives like this compound. Contemporary green chemistry approaches, such as microwave-assisted and continuous-flow syntheses, further refined the efficiency and sustainability of oxazole production.

Structural Significance of Bromine and Trifluoromethyl Substituents

The bromine atom at position 2 and trifluoromethyl group at position 4 impose distinct electronic and steric effects on the oxazole core. Bromine, a heavy halogen, enhances the compound’s molecular polarizability and participates in halogen bonding interactions, which are critical in crystal engineering and supramolecular chemistry. Its inductive (-I) effect slightly deactivates the ring toward electrophilic substitution while stabilizing adjacent charges through resonance.

The trifluoromethyl group, a strong electron-withdrawing substituent, exerts a pronounced -I effect, reducing electron density across the heterocycle and directing reactivity toward nucleophilic attack at electron-deficient positions. This group also enhances lipophilicity, a property leveraged in medicinal chemistry to improve membrane permeability and metabolic stability. The combination of bromine and trifluoromethyl groups creates a polarized electronic environment, making the oxazole ring amenable to regioselective functionalization. For example, the C-5 carboxylic acid moiety benefits from this polarization, as electron-deficient carbons adjacent to electronegative substituents favor carboxylation via directed metallation or carboxyl group transfer reactions.

Role of Carboxylic Acid Functionality in Heterocyclic Systems

The carboxylic acid group at position 5 serves as a versatile handle for further derivatization and intermolecular interactions. In heterocyclic chemistry, carboxylic acids enhance water solubility through ionization at physiological pH, counterbalancing the hydrophobicity of aryl and fluorinated substituents. This amphiphilic character is advantageous in drug design, where balanced solubility profiles are essential for bioavailability.

The acidic proton (pK~a~ ≈ 4–5) enables salt formation with amines or inorganic bases, facilitating crystallization and purification. Additionally, the carboxylate anion participates in hydrogen bonding and electrostatic interactions with biological targets, such as enzyme active sites or protein binding pockets. In synthetic applications, the carboxylic acid can be converted to esters, amides, or acyl halides, enabling linkage to polymeric supports or conjugation with other pharmacophores. For instance, activation of the acid group with coupling agents like EDC/HOBt allows amide bond formation with amino-containing molecules, a strategy employed in prodrug development and peptide mimetics.

Properties

IUPAC Name |

2-bromo-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HBrF3NO3/c6-4-10-2(5(7,8)9)1(13-4)3(11)12/h(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCMLCBSGXFOZIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(O1)Br)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HBrF3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227935-03-6 | |

| Record name | 2-bromo-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid typically involves the bromination of an appropriate precursor followed by the introduction of the trifluoromethyl group and the formation of the oxazole ring. One common method involves the use of bromine and a suitable catalyst to achieve selective bromination. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide under specific reaction conditions. The formation of the oxazole ring is often achieved through cyclization reactions involving appropriate starting materials and catalysts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 2-position undergoes facile substitution with nucleophiles, enabling diverse derivatization:

-

Mechanistic Insight : Reactions typically proceed via an SNAr (nucleophilic aromatic substitution) pathway due to electron-withdrawing effects of the trifluoromethyl (-CF₃) and carboxylic acid groups, which activate the oxazole ring toward nucleophilic attack .

Hydrolysis of Ester to Carboxylic Acid

The ethyl ester derivative is hydrolyzed to the corresponding carboxylic acid under basic conditions:

| Starting Material | Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Ethyl 2-bromo-4-CF₃-oxazole-5-carboxylate | LiOH·H₂O | THF/H₂O, 0°C | 2-Bromo-4-CF₃-oxazole-5-carboxylic acid | 88% |

-

Key Applications : This reaction is critical for accessing the free carboxylic acid, which serves as a precursor for further functionalization (e.g., amidation, salt formation) .

Cross-Coupling Reactions

The bromine atom participates in transition-metal-catalyzed couplings, enabling C–C bond formation:

*Yields estimated from analogous reactions in literature .

-

Electronic Effects : The -CF₃ group stabilizes intermediates via electron withdrawal, enhancing coupling efficiency .

Functional Group Transformations

The carboxylic acid undergoes standard derivatizations:

-

pKa Consideration : The carboxylic acid has an estimated pKa of ~1.5–2.0 (cf. trifluoroacetic acid: pKa 0.23), facilitating deprotonation under mild conditions .

Biological Activity Modulation

Derivatives exhibit pharmacological potential:

-

Anticancer Activity : 2-(Cyclohexylthio) derivatives showed inhibition of AQP4 expression in lung cancer cells (IC₅₀ = 60 μM) .

-

Antimicrobial Activity : Analogues with arylthio substituents demonstrated MIC values of 2–8 μg/mL against Gram-positive bacteria .

Comparative Reactivity with Analogues

Structural variations influence reactivity:

Scientific Research Applications

Biological Applications

1. Medicinal Chemistry

The compound exhibits notable biological activities that make it a candidate for drug development. Its structural features contribute to various mechanisms of action:

- Enzyme Inhibition : Compounds with oxazole structures have been shown to inhibit key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenases (LOX) . The trifluoromethyl group enhances the lipophilicity of the compound, potentially increasing its binding affinity to these enzymes.

- Cytotoxicity : Preliminary studies suggest that 2-bromo-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid may exhibit cytotoxic effects against several cancer cell lines. For instance, derivatives of similar oxazole compounds have shown IC50 values in the low micromolar range against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines .

- Apoptosis Induction : The compound may induce apoptosis through pathways involving caspase activation and modulation of p53 activity, which are critical in cancer therapy .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Cytotoxicity | IC50 values in the low micromolar range | |

| Apoptosis Induction | Increased caspase-3 activity | |

| Enzyme Inhibition | Moderate inhibition of COX and LOX |

Case Studies

Cytotoxicity Against Cancer Cell Lines : In vitro studies have demonstrated that derivatives of oxazole compounds exhibit significant cytotoxic effects against various cancer cell lines such as MCF-7 and HCT-116. The IC50 values for these compounds were reported as low as 0.19 µM, indicating potent activity .

Molecular Docking Studies : Computational studies indicate that the trifluoromethyl group enhances interactions with key amino acid residues in target proteins, suggesting a strong binding affinity that correlates with observed biological activities .

Synthetic Applications

2. Synthesis of Novel Compounds

The unique structure of this compound makes it a valuable intermediate in organic synthesis. It can serve as a building block for the development of more complex molecules with potential therapeutic applications.

3. Fluorinated Compounds

The introduction of trifluoromethyl groups into organic molecules is known to enhance their pharmacokinetic properties. This compound can be utilized in the synthesis of fluorinated derivatives that may possess improved efficacy and reduced toxicity compared to their non-fluorinated counterparts .

Table 2: Comparative Studies with Reference Compounds

| Compound Name | Activity Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| This compound | Cytotoxicity | 0.19 | |

| Doxorubicin | Cytotoxicity | 0.25 |

Mechanism of Action

The mechanism of action of 2-bromo-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with various substrates. The oxazole ring provides a rigid framework that can interact with enzymes and other biomolecules, potentially inhibiting or modulating their activity .

Comparison with Similar Compounds

Oxazole Derivatives

Key Observations :

Thiazole Derivatives

Key Observations :

Pyrrole Derivatives

Biological Activity

2-Bromo-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid is a heterocyclic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological evaluation, and structure-activity relationships (SAR) based on diverse literature sources.

Chemical Structure and Properties

The compound features a bromine atom and a trifluoromethyl group, which are critical for its biological activity. The molecular formula is , and it has a molecular weight of approximately 251.00 g/mol. The presence of electron-withdrawing groups like trifluoromethyl significantly influences its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₃BrF₃N₂O₂ |

| Molecular Weight | 251.00 g/mol |

| Melting Point | Not specified |

Synthesis

The synthesis of this compound typically involves several key steps, including the introduction of the bromine and trifluoromethyl groups into the oxazole ring. Specific reagents and conditions can vary based on the synthetic route chosen by researchers.

Antimicrobial Properties

Research has indicated that compounds containing oxazole rings exhibit significant antimicrobial activity. For instance, studies have shown that derivatives similar to this compound possess inhibitory effects against various bacterial strains, including those resistant to conventional antibiotics .

Inhibition of Enzymatic Activity

The compound has been evaluated for its ability to inhibit specific enzymes critical in various metabolic pathways. For example, it has been shown to act as an inhibitor of xanthine oxidase, which is involved in uric acid production, making it a candidate for gout treatment . The structure-activity relationship studies suggest that the presence of the trifluoromethyl group enhances the inhibitory potency compared to non-fluorinated analogs .

Case Studies

- Antitubercular Activity : A study focused on the synthesis of oxazole derivatives found that compounds with similar structures exhibited promising antitubercular activity. Specifically, the incorporation of trifluoromethyl groups was linked to improved efficacy against Mycobacterium tuberculosis .

- Leishmanicidal Activity : Another investigation explored the potential of oxazole derivatives against Leishmania species. The findings indicated that certain modifications led to enhanced leishmanicidal activity, suggesting that further exploration of this compound could yield effective treatments for leishmaniasis .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of substituents on the oxazole ring in determining biological activity. The trifluoromethyl group not only increases lipophilicity but also stabilizes the compound against metabolic degradation. Variations in position and type of substituents can lead to significant changes in potency and selectivity for biological targets .

Q & A

Q. What are the recommended synthetic routes for preparing 2-bromo-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid, and what analytical methods validate its purity?

The compound can be synthesized via halogenation of a pre-formed oxazole core. A practical approach involves coupling 4-(trifluoromethyl)oxazole-5-carboxylic acid with bromine under controlled conditions (e.g., using N-bromosuccinimide in DMF at 0–5°C). Purity validation requires a combination of techniques:

- HPLC with trifluoroacetic acid (TFA)-modified mobile phases for retention time consistency (1.31 minutes, as observed in similar oxazole derivatives) .

- LCMS to confirm molecular ion peaks (e.g., m/z 276 [M+H]⁺) and rule out bromine loss or trifluoromethyl degradation .

- X-ray crystallography (using SHELXL for refinement) to resolve structural ambiguities, particularly the positioning of the bromine and trifluoromethyl groups .

Q. How does the electronic nature of the bromo and trifluoromethyl substituents influence the compound’s reactivity in cross-coupling reactions?

The bromine atom acts as a leaving group in palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura), while the electron-withdrawing trifluoromethyl group stabilizes the oxazole ring against ring-opening. For example:

Q. What spectroscopic techniques are critical for characterizing this compound’s structure?

- 1H/13C NMR : Identify aromatic protons (δ 8.0–8.5 ppm for oxazole protons) and confirm trifluoromethyl integration (δ 120–125 ppm in 13C NMR).

- FTIR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .

- Elemental analysis : Validate Br and F content (expected: Br ≈ 29%, F ≈ 20.7%) .

Advanced Research Questions

Q. How can researchers resolve contradictions between crystallographic data and computational modeling for this compound?

Discrepancies often arise in the dihedral angles between the oxazole ring and carboxylic acid group. To address this:

- Refine XRD data using SHELXL with high-resolution (<1.0 Å) datasets to minimize thermal motion artifacts .

- Compare with DFT-optimized geometries (B3LYP/6-31G* level) to assess steric effects from the trifluoromethyl group. Adjust force field parameters in molecular dynamics simulations if deviations exceed 5% .

Q. What strategies optimize the compound’s stability during storage and handling?

- Storage : Keep at –20°C in amber vials under argon to prevent photolytic debromination or hydrolysis of the carboxylic acid group .

- Handling : Use anhydrous solvents (e.g., dried DCM) during reactions to avoid acid-catalyzed decomposition. Monitor purity via HPLC-MS monthly for long-term stability studies .

Q. How can the compound’s carboxylic acid moiety be functionalized without disrupting the oxazole ring?

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

Key issues include bromine migration and oxazole ring instability. Mitigation strategies:

- Temperature control : Maintain reactions below 10°C during bromination to prevent electrophilic aromatic substitution at undesired positions .

- Catalyst screening : Test Pd-XPhos systems for improved cross-coupling efficiency at gram-scale (>80% yield) .

Methodological Considerations

Q. How should researchers address low yields in nucleophilic aromatic substitution reactions involving this compound?

Low yields often stem from steric hindrance from the trifluoromethyl group. Solutions include:

Q. What computational tools predict the compound’s behavior in biological systems?

- Molecular docking : Use AutoDock Vina with homology-modeled enzymes (e.g., COX-2) to assess binding affinity, leveraging the trifluoromethyl group’s hydrophobic interactions .

- ADMET prediction : SwissADME evaluates metabolic stability, focusing on the carboxylic acid’s susceptibility to glucuronidation .

Data Interpretation and Troubleshooting

Q. How to distinguish between Br…O halogen bonding and non-covalent interactions in crystal packing?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.